molecular formula C23H16BrClN2O3 B5052638 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide

Cat. No. B5052638
M. Wt: 483.7 g/mol
InChI Key: XYSXNKVHNWDQFL-YRNVUSSQSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoxazole, a bromophenyl, and an acrylamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and functional groups. These groups can participate in a variety of interactions, including pi stacking and hydrogen bonding, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the acrylamide group could potentially undergo polymerization reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the acrylamide could increase its solubility in polar solvents. The aromatic rings might contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could involve exploring its reactivity in different chemical reactions .

properties

IUPAC Name

(E)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O3/c1-29-20-10-8-16(24)12-14(20)7-11-22(28)26-19-13-15(6-9-17(19)25)23-27-18-4-2-3-5-21(18)30-23/h2-13H,1H3,(H,26,28)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSXNKVHNWDQFL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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